molecular formula C24H14ClN3O5 B302305 N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302305
M. Wt: 459.8 g/mol
InChI Key: KUHMPDGTTLSTSV-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as CNF-NH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF-NH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 438.82 g/mol. In

Mechanism of Action

The mechanism of action of N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but studies have suggested that it inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. This compound has been found to downregulate the expression of cyclin-dependent kinases (CDKs) and upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs), leading to cell cycle arrest. This compound also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity, making it a safe compound to work with in the laboratory. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Another area of interest is the development of this compound as a fluorescent probe for the detection of metal ions. Future research could focus on optimizing the sensitivity and selectivity of this compound for different metal ions. Finally, the antibacterial and antifungal properties of this compound could be further explored for the development of new antibiotics.

Synthesis Methods

The synthesis of N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde, furfural, and 2-naphthoic acid hydrazide in the presence of acetic acid and ethanol. The reaction is carried out at reflux temperature for 6-8 hours, followed by the addition of water and stirring for 1 hour. The resulting precipitate is then filtered and washed with water and ethanol to obtain pure this compound.

Scientific Research Applications

N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been used as a fluorescent probe for the detection of metal ions. This compound exhibits strong fluorescence in the presence of metal ions such as Cu2+, Fe2+, and Co2+, making it a useful tool for environmental monitoring and metal ion detection.

properties

Molecular Formula

C24H14ClN3O5

Molecular Weight

459.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H14ClN3O5/c25-20-8-6-15(28(30)31)11-19(20)22-10-7-16(32-22)13-26-27-24(29)23-12-18-17-4-2-1-3-14(17)5-9-21(18)33-23/h1-13H,(H,27,29)/b26-13+

InChI Key

KUHMPDGTTLSTSV-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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